molecular formula C5H9F2N B2574000 (1S)-3,3-difluorocyclopentan-1-amine hydrochloride CAS No. 1408278-23-8

(1S)-3,3-difluorocyclopentan-1-amine hydrochloride

Cat. No.: B2574000
CAS No.: 1408278-23-8
M. Wt: 121.131
InChI Key: QLOHXGYAULHFOG-BYPYZUCNSA-N
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Description

(1S)-3,3-Difluorocyclopentan-1-amine hydrochloride (CAS: 1408148-48-0) is a chiral cyclopentane derivative featuring two fluorine atoms at the 3,3-positions and a protonated primary amine group at the 1S position. Its hydrochloride salt enhances solubility and stability, making it valuable in pharmaceutical research, particularly in drug discovery for central nervous system (CNS) targets and enzyme inhibition studies. The compound is synthesized via stereoselective methods, as evidenced by suppliers like Shanghai Jixiang Biotechnology and PharmaBlock Sciences .

Properties

IUPAC Name

(1S)-3,3-difluorocyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)2-1-4(8)3-5/h4H,1-3,8H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOHXGYAULHFOG-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@H]1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3,3-difluorocyclopentan-1-amine hydrochloride typically involves the fluorination of cyclopentanone followed by amination. One common method includes:

    Fluorination: Cyclopentanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 3rd position.

    Amination: The resulting 3,3-difluorocyclopentanone is then subjected to reductive amination using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(1S)-3,3-difluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines or hydrocarbons.

    Substitution: Azido or thio-substituted cyclopentane derivatives.

Scientific Research Applications

(1S)-3,3-difluorocyclopentan-1-amine hydrochloride is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-3,3-difluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition or activation of the target enzyme or receptor, thereby modulating biological pathways.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-3,3-Difluorocyclopentan-1-amine Hydrochloride

Key Differences :

  • CAS : 1117936-64-7 (vs. 1408148-48-0 for the S-enantiomer) .
  • Stereochemistry : The R-enantiomer exhibits opposite chirality at the 1-position, which may lead to divergent interactions with biological targets (e.g., receptors or enzymes) .
  • Applications : Enantiomers often display distinct pharmacokinetic or pharmacodynamic profiles. For example, the S-enantiomer might show higher affinity for a specific receptor, while the R-enantiomer could be inactive or even antagonistic.
Property (1S)-Enantiomer (1R)-Enantiomer
CAS Number 1408148-48-0 1117936-64-7
Chirality S-configuration R-configuration
Biological Activity Potentially active Potentially inactive/opposite
Supplier Examples PharmaBlock, Shanghai Jixiang Macklin

Diastereomeric Analog: (1R,3S)-3-Fluorocyclopentan-1-amine Hydrochloride

Key Differences :

  • CAS : 1956377-21-1 .
  • Structure : Contains a single fluorine at the 3-position (vs. two fluorines) and distinct stereochemistry (1R,3S vs. 1S).
  • Impact : Reduced fluorine substitution may lower metabolic stability compared to the difluoro analog. Diastereomers can exhibit different physical properties (e.g., melting points, solubility) and binding affinities.
Property (1S)-3,3-Difluoro Compound (1R,3S)-3-Fluoro Compound
Fluorine Substitution 3,3-Difluoro 3-Monofluoro
Stereochemistry 1S 1R,3S
Metabolic Stability Higher (due to difluoro) Moderate
Supplier Examples PharmaBlock Multiple suppliers

Functional Group Variants: (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine Dihydrochloride

Key Differences :

  • CAS : 167610-31-3 .
  • Structure : Replaces fluorine with dimethylamine groups at the 1,3-positions.
  • The lack of fluorine reduces electronegativity and steric effects.
Property (1S)-3,3-Difluoro Compound (1S,3S)-Dimethylamine Compound
Functional Groups -NH2·HCl, 3,3-F2 -N(CH3)2·2HCl
Hydrophilicity Moderate High
Pharmacological Use CNS targets Potential chelating agents

Ring Size Analogs: 3,3-Difluorocyclobutanamine Hydrochloride

Key Differences :

  • CAS : 637031-93-7 .
  • Structure : Cyclobutane ring (vs. cyclopentane), which imposes greater ring strain and alters conformational flexibility.
  • Impact : Smaller ring size may reduce binding to larger active sites but improve synthetic accessibility.
Property Cyclopentane Analog Cyclobutane Analog
Ring Strain Low High
Conformational Flexibility Moderate Restricted
Synthetic Complexity Higher (stereoselective) Lower

Biological Activity

(1S)-3,3-Difluorocyclopentan-1-amine hydrochloride is a fluorinated cyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a cyclopentane ring with two fluorine atoms at the 3-position and an amine functional group. The presence of fluorine atoms significantly influences its chemical reactivity and biological properties, enhancing metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorination enhances binding affinity and selectivity, which can lead to improved efficacy in therapeutic applications.

Key Mechanisms:

  • Enzyme Interaction: The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Binding: Enhanced binding to receptors can modulate physiological responses, potentially leading to therapeutic effects.

Biological Activity

Research indicates that fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. This compound may possess unique pharmacological activities due to:

  • Increased Lipophilicity: The dual fluorination can enhance the lipophilicity of the compound, improving its ability to cross biological membranes.
  • Metabolic Stability: Fluorinated compounds generally show increased resistance to metabolic degradation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
1-Amino-2-fluorocyclohexaneCyclohexane ring with one fluorineExhibits different reactivity patterns due to ring size.
2,2-DifluorocyclopentylamineCyclopentane with two fluorinesPotentially higher lipophilicity than (1S)-3,3-difluoro.
4-Fluoro-N-methylcyclohexanamineCyclohexane with one fluorine and methylDifferent steric effects influencing biological activity.
(R)-4-Fluoro-cyclopentylamineCyclopentane with one fluorineDifferent stereochemistry affecting receptor interactions.

The distinct stereochemistry and dual fluorination at the 3-position impart specific properties that differentiate it from these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Pharmacological Evaluation: In vitro studies demonstrated that this compound exhibits significant activity against certain cancer cell lines, suggesting potential applications in oncology.
  • Biodistribution Studies: Research on biodistribution in animal models indicated favorable tumor-to-tissue ratios, supporting its use as a PET imaging agent.
  • Mechanistic Studies: Investigations into the mechanism of action revealed that the compound interacts with specific receptors involved in metabolic regulation.

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